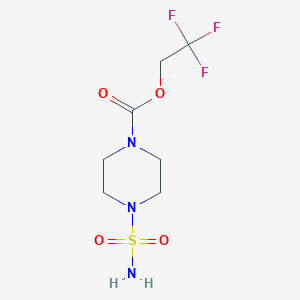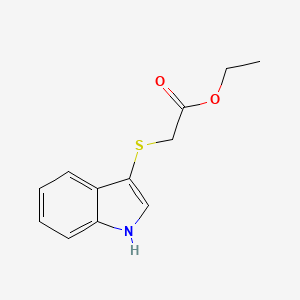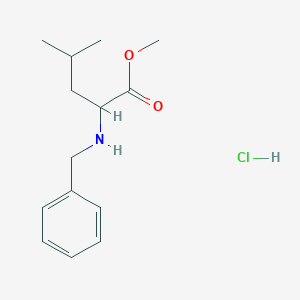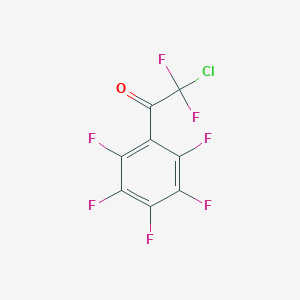
2-Chloro-2,2-difluoro-1-pentafluorophenyl-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,2-difluoro-1-pentafluorophenyl-ethanone is a chemical compound with the molecular formula C8ClF7O It is characterized by the presence of a chloro group, two difluoro groups, and a pentafluorophenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-pentafluorophenyl-ethanone typically involves the reaction of pentafluorobenzene with chlorodifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques and equipment are employed to monitor and control the reaction parameters, ensuring efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2,2-difluoro-1-pentafluorophenyl-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can yield different reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with appropriate solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms, respectively.
Aplicaciones Científicas De Investigación
2-Chloro-2,2-difluoro-1-pentafluorophenyl-ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2,2-difluoro-1-pentafluorophenyl-ethanone involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2,2-difluoro-1-(trifluoromethoxy)phenyl-ethanone
- 2-Chloro-2,2-difluoro-1-(pentafluoromethoxy)phenyl-ethanone
Comparison
Compared to similar compounds, 2-Chloro-2,2-difluoro-1-pentafluorophenyl-ethanone is unique due to the presence of the pentafluorophenyl group. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C8ClF7O |
|---|---|
Peso molecular |
280.52 g/mol |
Nombre IUPAC |
2-chloro-2,2-difluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanone |
InChI |
InChI=1S/C8ClF7O/c9-8(15,16)7(17)1-2(10)4(12)6(14)5(13)3(1)11 |
Clave InChI |
KYOBUFQQHMXYRT-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
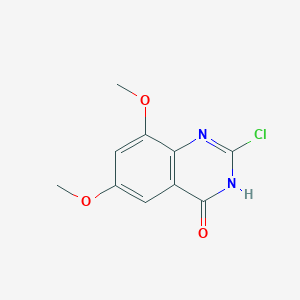
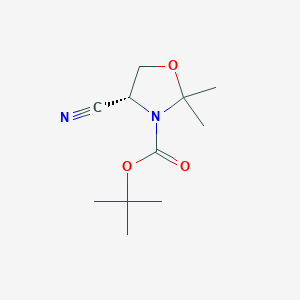
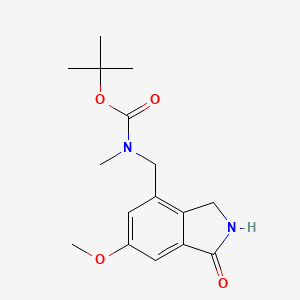
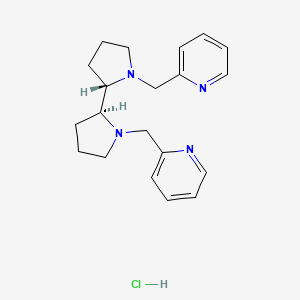
![2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)
![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
